1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-10-4-3-9(7-11(10)21-2)5-6-16-13(18)8-12(17)15-14(16)19/h3-4,7H,5-6,8H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADOJCGJGFXLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(=O)NC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione typically involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable diazinane precursor under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diazinane ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Research indicates that compounds similar in structure to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione exhibit promising anticancer properties. The presence of the diazinane moiety is believed to enhance biological activity against various cancer cell lines .
- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can modulate inflammatory pathways. The methoxyphenyl group may play a crucial role in inhibiting pro-inflammatory cytokines and mediators .
- Neuroprotective Properties : There is emerging evidence suggesting that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier could be advantageous for therapeutic applications .
Material Science Applications
- Polymer Synthesis : The compound can serve as a building block in polymer chemistry. Its functional groups allow for the creation of novel polymers with tailored properties for applications in coatings and adhesives .
- Nanotechnology : Research into nanomaterials has identified this compound as a potential precursor for synthesizing nanoparticles with unique optical and electronic properties. These nanoparticles could be used in sensors and electronic devices .
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University investigated the anticancer effects of synthesized diazinane derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics.
Case Study 2: Neuroprotection
In a recent study published in the Journal of Neurochemistry, researchers evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings suggested that treatment with the compound reduced amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Morpholino and piperidinyl groups (5a, 5b) improve solubility and crystallinity, whereas bromine () introduces steric hindrance and electronic modulation.
- Synthesis : Yields for triazine derivatives (5a–5d) exceed 80%, suggesting efficient coupling reactions . The target compound’s synthesis route is unspecified but may parallel methods in (e.g., carbodiimide-mediated coupling).
Physicochemical Properties
- Melting Points : Derivatives with rigid substituents (e.g., 5b at 224–226°C) exhibit higher melting points than flexible analogues (e.g., 5a at 142–144°C) due to enhanced crystallinity . The target compound’s 3,4-dimethoxyphenethyl group may lower melting points compared to planar benzylidene derivatives ().
Biological Activity
1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione (CAS No. 75535-95-4) is a chemical compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O5, with a molecular weight of 292.29 g/mol. The compound features a diazinane ring structure with methoxy-substituted phenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O5 |
| Molecular Weight | 292.29 g/mol |
| CAS Number | 75535-95-4 |
| SMILES | N1(C(=O)NC(=O)CC1=O)CCc2cc(c(cc2)OC)OC |
| InChI | InChI=1S/C14H16N2O5/c1-20-10-4-3-9(7-11(10)21-2)5-6-16-13(18)8-12(17)15-14(16)19/h3-4,7H,5-6,8H2,1-2H3,(H,15,17,19) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that it may exert anticancer effects by inhibiting enzymes involved in cell proliferation and modulating apoptotic pathways. Such mechanisms are crucial for its potential use in cancer therapy.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antitumor activity . For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties . Its structural features allow for interactions with microbial enzymes or membranes, potentially leading to inhibition of growth or cell death.
Study on Anticancer Activity
A study focusing on similar diazinane derivatives demonstrated their efficacy against prostate cancer cells (PC-3). The sulforhodamine B (SRB) assay revealed that these compounds significantly reduced cell viability at low micromolar concentrations. The mechanism involved the downregulation of alpha1-adrenoreceptor expression linked to apoptosis .
Antimicrobial Assessment
Another research effort evaluated the antimicrobial activity of methoxy-substituted phenyl compounds. Results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria through disruption of cellular processes .
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane | C14H16N2O5 | Yes | Potentially |
| 3,4-Dimethoxyphenethylamine | C11H15NO3 | Moderate | Yes |
| 1-[2-(3-Methoxyphenyl)ethyl]-1,3-diazinane | C14H16N2O4 | Yes | Yes |
Q & A
Q. What are the optimal conditions for synthesizing 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione?
Methodological Answer: Synthesis typically involves condensation reactions between substituted benzylidene derivatives and barbituric acid analogs. For example, analogous compounds like 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione were synthesized via Schiff base formation under reflux in ethanol, followed by recrystallization from acetone . Key parameters include reaction temperature (70–80°C), solvent polarity, and stoichiometric ratios of reactants. Monitoring via TLC and optimizing pH (~6–7) are critical to minimize side products.
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for confirming molecular geometry and intermolecular interactions. For instance, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.3086 Å, b = 8.4033 Å, c = 11.8705 Å; α = 82.57°, β = 77.67°, γ = 71.15°) have been used to validate π-π stacking and hydrogen-bonding networks in related diazinane derivatives . Refinement protocols (e.g., SHELXL) with low R factors (<0.05) ensure accuracy in bond-length and angle determinations.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR can identify substituents (e.g., 3,4-dimethoxyphenyl groups) and confirm regiochemistry. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while carbonyl carbons appear at ~160–170 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., m/z 304.3 for CHNO) and fragmentation patterns to verify purity .
Advanced Research Questions
Q. How can computational modeling predict reactivity or stability of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. For instance, ICReDD’s reaction path search methods integrate computational and experimental data to optimize reaction conditions, reducing trial-and-error approaches by 40–60% . Software like COMSOL Multiphysics enables simulations of reaction kinetics under varying temperatures/pressures .
Q. How should researchers address contradictory data in spectral vs. crystallographic analyses?
Methodological Answer: Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures. To resolve:
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
Methodological Answer:
- Factorial Design : Employ 2 factorial experiments to screen variables (e.g., catalyst loading, solvent type). For example, a study on triazinane derivatives achieved 90% yield by optimizing Li-dibenzylamide catalyst concentration .
- Process Control : Use inline PAT (Process Analytical Technology) tools like FTIR or Raman probes for real-time monitoring .
- Scale-Up Considerations : Maintain consistent mixing efficiency and heat transfer rates to avoid byproducts during scaling .
Q. How can researchers validate the biological or catalytic relevance of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., cyclooxygenase) using kinetic assays (IC determinations) .
- Catalytic Screening : Evaluate catalytic efficiency in model reactions (e.g., oxidation of alcohols) under controlled O/N atmospheres .
- Theoretical Validation : Molecular docking (AutoDock Vina) or MD simulations predict binding affinities and mechanistic pathways .
Data Integrity & Collaboration
Q. What protocols ensure data reproducibility in studies involving this compound?
Methodological Answer:
- Standardized Reporting : Adopt APA-style documentation for experimental parameters (e.g., solvent purity, equipment calibration) .
- Data Encryption : Secure spectral and crystallographic datasets using blockchain or AES-256 encryption to prevent tampering .
- Interlab Validation : Share samples with collaborator labs for independent verification of key results (e.g., melting points, XRD patterns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
